2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethyl and isobutoxy groups. One common method involves the bromination of 1-(difluoromethyl)-3-isobutoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-hydroxy-1-(difluoromethyl)-3-isobutoxybenzene or 2-amino-1-(difluoromethyl)-3-isobutoxybenzene.
Oxidation: Formation of 2-bromo-1-(difluoromethyl)-3-isobutoxybenzaldehyde or 2-bromo-1-(difluoromethyl)-3-isobutoxybenzoic acid.
Reduction: Formation of 2-bromo-1-(methyl)-3-isobutoxybenzene.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards certain molecular targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-difluoromethylbenzene
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 2-Bromo-1,3-difluorobenzene
Uniqueness
2-Bromo-1-(difluoromethyl)-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-7(2)6-15-9-5-3-4-8(10(9)12)11(13)14/h3-5,7,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBKBOMNAIIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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